

Technical Support Center: Pyraoxystrobin Dosage Adjustment for Fungal Pathogen Pressure

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Compound of Interest		
Compound Name:	Pyraoxystrobin	
Cat. No.:	B1461943	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting **pyraoxystrobin** dosage in response to varying fungal pathogen pressures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of pyraoxystrobin?

A1: **Pyraoxystrobin** is a strobilurin fungicide that belongs to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1][2][3] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[4] It specifically blocks the electron transfer at the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[5] This disruption of the electron transport chain prevents ATP synthesis, leading to a cessation of energy production within the fungal cell and ultimately causing cell death.[4][5][6]

Q2: What is the spectrum of activity for **pyraoxystrobin**?

A2: **Pyraoxystrobin** is a broad-spectrum fungicide effective against a wide range of plant pathogenic fungi, including those from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[4] It is used to control diseases such as powdery mildew, rusts, leaf spots, blights, and anthracnose on a variety of crops.[7][8][9]

Troubleshooting & Optimization





Q3: How does fungal pathogen pressure influence the required dosage of pyraoxystrobin?

A3: Higher fungal pathogen pressure generally requires a more robust management strategy. While specific quantitative adjustments for **pyraoxystrobin** dosage based on disease pressure are not extensively documented in publicly available literature, general principles of fungicide application suggest that under high disease pressure, using the higher end of the recommended dose range and shorter application intervals is advisable.[10][11] Conversely, under low disease pressure, the lower end of the recommended dose range may be sufficient. [11] Disease forecasting models can help determine the risk of infection and optimize the timing of applications, which indirectly relates to managing pathogen pressure.[12]

Q4: Are there established EC50 values for **pyraoxystrobin** against common fungal pathogens?

A4: Yes, EC50 (Effective Concentration 50%) values, which represent the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination, have been determined for **pyraoxystrobin** against several pathogens. These values are crucial for understanding the baseline sensitivity of a fungal population and for monitoring the development of resistance. Refer to Table 1 for a summary of reported EC50 values.

Troubleshooting Guide

Problem: Reduced efficacy of **pyraoxystrobin** treatment despite application at the recommended dosage.

Possible Causes and Solutions:

- Fungicide Resistance: The target fungal population may have developed resistance to QoI fungicides. The G143A mutation in the cytochrome b gene is a common mechanism of resistance to this class of fungicides.[13]
 - Solution: Conduct fungicide sensitivity testing on isolates from the target population to determine their EC50 values. If resistance is confirmed, rotate to a fungicide with a different mode of action (i.e., a different FRAC group).[1]
- High Disease Pressure: The initial inoculum load or environmental conditions may be highly favorable for rapid disease development, overwhelming the applied fungicide dose.



- Solution: In situations of high disease pressure, consider applying pyraoxystrobin at the maximum recommended label rate and shortening the interval between applications.[10]
 [11] Prophylactic applications before disease establishment are generally more effective.
 [6]
- Improper Application Timing: **Pyraoxystrobin** has both preventative and curative properties, but it is most effective when applied before or in the very early stages of infection.[6]
 - Solution: Utilize disease forecasting models or regularly scout for disease symptoms to ensure timely application. For curative action, applications are most effective when disease incidence is low (e.g., less than 5%).[14]
- Poor Spray Coverage: Inadequate coverage of the plant canopy can leave some tissues unprotected.
 - Solution: Ensure proper calibration of spray equipment and use sufficient water volume to achieve thorough coverage.
 Adjuvants may improve spray deposition and coverage.
- Environmental Factors: Rainfall shortly after application can wash off the product. High temperatures and dry conditions can lead to droplet evaporation and reduced uptake.[10]
 - Solution: Check weather forecasts and avoid applying if rain is imminent. Apply during cooler parts of the day to minimize evaporation.

Data Presentation

Table 1: Reported EC50 Values of **Pyraoxystrobin** Against Various Fungal Pathogens



Fungal Pathogen	EC50 Value (μg/mL)	Measurement Basis	Reference
Magnaporthe oryzae	0.0094	Not Specified	[2]
Botrytis cinerea	0.033	Spore Germination Inhibition	[15]
Botrytis cinerea	3.383	Mycelial Growth Inhibition	[16]
Sclerotium rolfsii	0.0291 - 1.0871 (mean 0.4469)	Mycelial Growth Inhibition	[17]
Fusarium asiaticum	0.012 - 0.135	Mycelial Growth Inhibition	[18]
Fusarium asiaticum	0.047 - 0.291	Conidium Germination Inhibition	[18]
Fusarium graminearum	0.010 - 0.105	Mycelial Growth Inhibition	[18]
Fusarium graminearum	0.042 - 0.255	Conidium Germination Inhibition	[18]

Table 2: General Application Rate Recommendations for Pyraclostrobin Formulations

Formulation	Crop	Target Disease	Recommended Dosage	Reference
250 EC	General	Various	10 mL per 100 L of water	[1]
20% SC	Wheat	Rust, Leaf Spot	150–200 mL/ha	[6]
20% WG	Tomato, Soybean, Cotton, Corn	Early Blight, Leaf Spots, etc.	200 g/acre	[8]



Note: These are general recommendations. Always refer to the product label for specific rates for your crop and region.

Experimental Protocols

Protocol for Determining Dose-Response Curves and EC50 Values

This protocol outlines a general method for determining the in vitro efficacy of **pyraoxystrobin** against a fungal pathogen.

- Materials:
 - Pure **pyraoxystrobin** technical grade
 - Fungal isolate of interest
 - Appropriate solid or liquid growth medium (e.g., Potato Dextrose Agar/Broth)
 - Solvent for pyraoxystrobin (e.g., acetone)
 - Sterile petri dishes or multi-well plates
 - Micropipettes
 - Incubator
- Methodology:
 - Stock Solution Preparation: Prepare a stock solution of pyraoxystrobin in a suitable solvent at a known high concentration.
 - Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested. The concentration range should bracket the expected EC50 value.
 - Amended Media Preparation: Incorporate the different concentrations of pyraoxystrobin into the molten agar medium before pouring into petri dishes or into the liquid broth in multi-well plates. A control with only the solvent should be included.



Inoculation:

- Mycelial Growth Assay: Place a mycelial plug of a specific diameter from an actively growing culture onto the center of each agar plate.
- Spore Germination Assay: Add a known concentration of fungal spores to the liquid medium in each well of a multi-well plate.
- Incubation: Incubate the plates or multi-well plates under optimal conditions for fungal growth (temperature, light/dark cycle).
- Data Collection:
 - Mycelial Growth: Measure the colony diameter at regular intervals.
 - Spore Germination: After a set incubation period, count the number of germinated and non-germinated spores under a microscope.
- Data Analysis: Calculate the percent inhibition of growth or germination for each concentration relative to the solvent control. Plot the percent inhibition against the log of the fungicide concentration to generate a dose-response curve. Use probit or logit analysis to calculate the EC50 value.[19]

2. Protocol for Field Efficacy Trials

This protocol provides a general framework for conducting field trials to evaluate the efficacy of different **pyraoxystrobin** dosages.

- Experimental Design:
 - Use a randomized complete block design with at least three replicates.
 - Include an untreated control and a standard commercial fungicide as a reference.
- Plot Establishment:
 - Select a field with a history of the target disease or introduce artificial inoculum to ensure adequate disease pressure.[21]



- Plot size should be sufficient to minimize inter-plot interference.
- Treatments:
 - Apply different dosages of pyraoxystrobin, including rates below, at, and above the recommended label rate.[21]
- · Application:
 - Apply fungicides using calibrated equipment to ensure uniform coverage. Record all application details, including date, time, weather conditions, and spray volume.
- Disease Assessment:
 - Assess disease severity and incidence at regular intervals using standardized rating scales.
- Data Collection:
 - Collect data on disease levels, crop phytotoxicity, and yield.
- Statistical Analysis:
 - Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

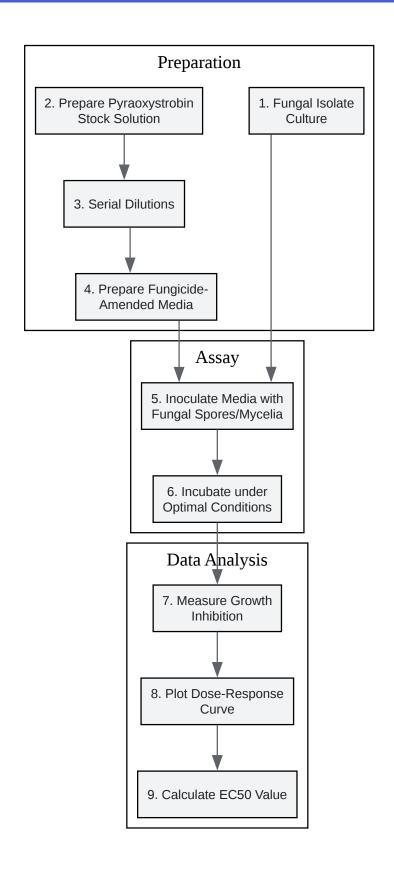
Visualizations

Signaling Pathway

Caption: Inhibition of mitochondrial respiration by pyraoxystrobin.

Experimental Workflow





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Caption: Workflow for determining fungicide dose-response.



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